Elinogrel

Description

Structure

3D Structure

Properties

IUPAC Name |

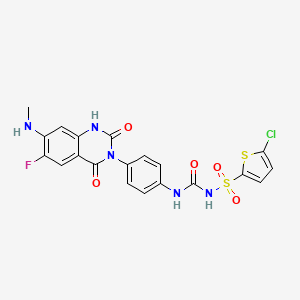

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSDFTPAICUONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918262 | |

| Record name | Elinogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936500-94-6 | |

| Record name | Elinogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936500-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elinogrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elinogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elinogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELINOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elinogrel's Mechanism of Action on the P2Y12 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2][3] Unlike thienopyridine derivatives such as clopidogrel, this compound does not require metabolic activation, leading to a more predictable and rapid onset of action.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the P2Y12 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The P2Y12 Receptor and its Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its endogenous ligand is adenosine (B11128) diphosphate (B83284) (ADP). The binding of ADP to the P2Y12 receptor initiates a signaling cascade that is central to thrombus formation.

Upon activation by ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This leads to two primary downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the decreased activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is the active form and promotes platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt (protein kinase B) and subsequent downstream signaling events that contribute to the conformational change and activation of the glycoprotein (B1211001) IIb/IIIa receptor.

The activation of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and form a stable thrombus.

P2Y12 Receptor Signaling Pathway and this compound's Point of Intervention.

This compound's Competitive Antagonism

This compound functions as a competitive antagonist at the P2Y12 receptor. This means that this compound and ADP vie for the same binding site on the receptor. The level of inhibition of platelet aggregation by this compound is therefore dependent on the concentration of both this compound and the agonist, ADP. At higher concentrations of ADP, a higher concentration of this compound is required to achieve the same level of P2Y12 receptor blockade.

References

- 1. This compound, a reversible P2Y12 receptor antagonist for the treatment of acute coronary syndrome and prevention of secondary thrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: pharmacological principles, preclinical and early phase clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Elinogrel: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is an experimental antiplatelet agent that acts as a direct-acting, selective, and reversible antagonist of the P2Y12 receptor.[1][2] Unlike thienopyridine antiplatelet drugs such as clopidogrel (B1663587), this compound is not a prodrug and does not require metabolic activation, leading to a more rapid onset of action and less inter-individual variability in its effects.[2][3] It was developed for both intravenous and oral administration to treat acute coronary syndrome and prevent secondary thrombotic events.[2] Although its clinical development was terminated, the study of this compound provides valuable insights into the pharmacology of reversible P2Y12 inhibitors.

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea |

| CAS Number | 936500-94-6 |

| Molecular Formula | C₂₀H₁₅ClFN₅O₅S₂ |

| SMILES | CNC1=C(F)C=C2C(=C1)N(C(=O)N=C2O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl |

| InChI | InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 523.9 g/mol | Cayman Chemical |

| Appearance | Solid | Cayman Chemical |

| Solubility | DMSO: 100 mM | Cayman Chemical |

| pKa (Strongest Acidic) | 4.69 (Predicted) | DrugBank Online |

| pKa (Strongest Basic) | 2.01 (Predicted) | DrugBank Online |

| logP | 3.24 (Predicted) | DrugBank Online |

| Water Solubility | 0.00327 mg/mL (Predicted) | DrugBank Online |

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antiplatelet effect by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.

By blocking the P2Y12 receptor, this compound prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.

Pharmacological Properties

Pharmacodynamics

This compound demonstrates a rapid and potent inhibition of ADP-induced platelet aggregation. Being a reversible inhibitor, its antiplatelet effects are transient, with platelet function returning to baseline within a shorter period compared to irreversible inhibitors.

| Parameter | Value | Assay |

| Ki | 23 nM | P2Y12 Receptor Binding Assay |

| IC₅₀ | 2.81 nM | Human Platelet-Rich Plasma (hPRP) Aggregation Assay |

Pharmacokinetics

This compound can be administered both intravenously and orally. It is primarily metabolized via N-demethylation, with about 15% of the drug undergoing this transformation. The remaining drug is excreted unchanged in the urine and feces.

| Parameter | Value (Dose) | Study Population |

| Cmax (Median) | 30,600 ng/mL | 120 mg IV + 100 mg oral |

| Cmax (Median) | 20,700 ng/mL | 120 mg IV + 150 mg oral |

| AUC₀₋₂₄ (Mean) | 153,088 ng·hr/mL | 120 mg IV + 100 mg oral |

| AUC₀₋₂₄ (Mean) | 163,091 ng·hr/mL | 120 mg IV + 150 mg oral |

Experimental Protocols

ADP-Induced Platelet Aggregation Assay in Human Platelet-Rich Plasma (hPRP)

Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control in an aggregometer cuvette at 37°C with constant stirring.

-

Platelet aggregation is induced by adding a standard concentration of ADP.

-

The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value is then determined from the concentration-response curve.

Murine Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Methodology:

-

Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

-

Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

-

Drug Administration: this compound or a vehicle control is administered to the mice (e.g., intravenously or orally) prior to the FeCl₃ application.

-

Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as the primary endpoint.

-

Data Analysis: The time to occlusion in the this compound-treated group is compared to the vehicle-treated group to assess the antithrombotic effect.

Clinical Trials Overview

This compound was evaluated in several clinical trials to assess its safety, tolerability, and efficacy.

INNOVATE-PCI (NCT00751231)

This Phase II trial evaluated the safety and efficacy of intravenous and oral this compound compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI).

| Outcome | This compound Group | Clopidogrel Group |

| Number of Patients | 434 | 218 |

| TIMI Major or Minor Bleeding | 2.1% | 1.4% |

| Bleeding Requiring Medical Attention | 11.5% | 6.3% |

| Periprocedural Myocardial Infarction | 14.5% | 10.6% |

ERASE MI (NCT00546260)

This was a Phase IIa pilot study designed to evaluate the safety and tolerability of escalating doses of intravenous this compound in patients with ST-elevation myocardial infarction (STEMI) before primary PCI. The trial was prematurely terminated for administrative reasons.

Conclusion

This compound is a well-characterized reversible P2Y12 receptor antagonist with a rapid onset of action. Its development, although halted, has contributed significantly to the understanding of direct-acting antiplatelet therapies. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A randomized, double-blind, active-controlled phase 2 trial to evaluate a novel selective and reversible intravenous and oral P2Y12 inhibitor this compound versus clopidogrel in patients undergoing nonurgent percutaneous coronary intervention: the INNOVATE-PCI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Elinogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Elinogrel (PRT060128), a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor. This compound represents a significant area of study in the development of antiplatelet therapies. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through various assays, providing insights into its potency and mechanism of action. The following tables summarize the key findings.

| Parameter | Value | Assay Type | Notes |

| IC50 | 20 nM | P2Y12 Antagonism | This value represents the concentration of this compound required to inhibit 50% of the P2Y12 receptor activity. |

| Ki | 7.00 ± 0.54 nM | P2Y12 Receptor Binding | The inhibition constant (Ki) indicates the binding affinity of this compound to the P2Y12 receptor, as determined by a competitive radioligand binding assay.[1] |

Table 1: Receptor Binding and Potency of this compound

| Agonist Concentration (ADP) | IC50 (ng/mL) | IC50 (nM) | Assay Type |

| 5 µM | 2230 | 4256 | Light Transmission Aggregometry |

| 10 µM | 2412 | 4603 | Light Transmission Aggregometry |

| 20 µM | 5852 | 11169 | Light Transmission Aggregometry |

Table 2: Inhibition of ADP-Induced Platelet Aggregation by this compound Conversion from ng/mL to nM was calculated using the molecular weight of this compound (523.94 g/mol ).

P2Y12 Signaling Pathway

This compound exerts its antiplatelet effect by blocking the P2Y12 receptor, a key component in the adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation pathway. The following diagram illustrates this signaling cascade.

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

P2Y12 Receptor Binding Assay

This assay determines the binding affinity of this compound to the P2Y12 receptor. A competitive binding format is utilized with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the recombinant human P2Y12 receptor.

-

Radioligand: [3H]AZ12464237.[1]

-

Test compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Incubate the receptor preparation with varying concentrations of this compound and a fixed concentration of [3H]AZ12464237.

-

Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled P2Y12 antagonist.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for the P2Y12 Receptor Binding Assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

Objective: To determine the IC50 of this compound for the inhibition of ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonist: Adenosine diphosphate (ADP) at concentrations of 5, 10, and 20 µM.

-

Test compound: this compound at various concentrations.

-

Saline solution.

-

Light Transmission Aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm the PRP samples to 37°C.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a specific concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Cyclic AMP (cAMP) Immunoassay

This assay quantifies the intracellular levels of cAMP in platelets to assess the functional consequences of P2Y12 receptor blockade by this compound.

Objective: To measure the effect of this compound on intracellular cAMP levels in platelets.

Materials:

-

Washed human platelets.

-

Test compound: this compound at various concentrations.

-

Prostaglandin E1 (PGE1) to stimulate adenylyl cyclase.

-

ADP to inhibit adenylyl cyclase via P2Y12.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Commercially available cAMP immunoassay kit (e.g., ELISA or HTRF).

Procedure:

-

Isolate and wash human platelets from whole blood.

-

Pre-incubate the washed platelets with a PDE inhibitor.

-

Add varying concentrations of this compound or vehicle control.

-

Stimulate the platelets with PGE1 to induce cAMP production.

-

Add ADP to the samples (except for the basal control) to activate the P2Y12 pathway.

-

Stop the reaction and lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

The results are typically expressed as pmol of cAMP per number of platelets.

VASP Phosphorylation Assay

This assay measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 receptor activity.

Objective: To assess the inhibitory effect of this compound on the P2Y12 signaling pathway by measuring VASP phosphorylation.

Materials:

-

Human whole blood or isolated platelets.

-

Test compound: this compound at various concentrations.

-

PGE1 to induce VASP phosphorylation.

-

ADP to inhibit PGE1-induced VASP phosphorylation.

-

Fixation and permeabilization reagents.

-

Fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).

-

Flow cytometer.

Procedure:

-

Incubate whole blood or isolated platelets with varying concentrations of this compound or vehicle control.

-

Treat the samples with PGE1 alone or a combination of PGE1 and ADP.

-

Fix and permeabilize the platelets.

-

Stain the platelets with a fluorescently labeled anti-P-VASP antibody.

-

Analyze the samples by flow cytometry to measure the mean fluorescence intensity (MFI) of the P-VASP signal.

-

Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI PGE1) - (MFI PGE1+ADP)] / (MFI PGE1) x 100. A higher PRI indicates greater inhibition of the P2Y12 receptor.

Caption: Overall workflow for the in vitro characterization of this compound.

This technical guide provides a comprehensive summary of the in vitro characterization of this compound, offering valuable data and methodologies for researchers in the field of antiplatelet drug development. The presented information underscores the potent and reversible P2Y12 inhibitory properties of this compound.

References

Elinogrel: A Technical Guide to a Reversible P2Y12 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinogrel (formerly PRT060128) is a direct-acting, selective, and competitive antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Unlike thienopyridine derivatives such as clopidogrel (B1663587), this compound is a reversible inhibitor and does not require metabolic activation, leading to a rapid onset and offset of action.[1][2] This attribute, combined with its availability in both intravenous and oral formulations, positioned it as a promising agent for antiplatelet therapy in patients with cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation. Development of this compound was discontinued (B1498344) in 2012.

Chemical and Physical Properties

This compound is a quinazolinedione derivative.[2]

| Property | Value |

| Molecular Formula | C₂₀H₁₅ClFN₅O₅S₂ |

| Molecular Weight | 523.94 g/mol |

| CAS Number | 936500-94-6 |

| Chemical Name | N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea |

Mechanism of Action: Reversible P2Y12 Antagonism

This compound exerts its antiplatelet effect by directly and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation.

By competitively inhibiting the binding of ADP to the P2Y12 receptor, this compound prevents the downstream signaling events, including the inhibition of adenylyl cyclase, the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of the glycoprotein (B1211001) IIb/IIIa receptor. This ultimately impairs platelet activation and aggregation.

P2Y12 Signaling Pathway

The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic and pharmacodynamic profiles are characterized by its rapid onset and offset of action, owing to its direct-acting and reversible nature.

Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in clinical trials, including the INNOVATE-PCI substudy.

| Parameter | IV + Oral Dose (120 mg IV + 100 mg PO) | IV + Oral Dose (120 mg IV + 150 mg PO) |

| Cmax (ng/mL) | 30,600 | 20,700 |

| AUC₀₋₂₄ (ng·hr/mL) | 153,088 | 163,091 |

| Half-life (t½) | ~12 hours | ~12 hours |

Data from the INNOVATE-PCI pharmacokinetic and pharmacodynamic substudy.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily assessed by measuring the inhibition of ADP-induced platelet aggregation.

| Parameter | Value |

| IC₅₀ | 20 nM |

| Ki | 7.00 ± 0.54 nM |

IC₅₀ and Ki values for the inhibition of the P2Y12 receptor.

Experimental Protocols

The primary method for evaluating the pharmacodynamic effects of this compound in clinical trials was Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To measure the extent of platelet aggregation in response to an agonist (ADP) in platelet-rich plasma (PRP).

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Platelet agonists: Adenosine diphosphate (ADP) solution (e.g., 20 µM).

-

Light Transmission Aggregometer.

-

Centrifuge.

-

Pipettes and consumables.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

-

Instrument Calibration:

-

Set the aggregometer to 37°C.

-

Use PPP to set 100% light transmission (maximal aggregation) and PRP to set 0% light transmission (no aggregation).

-

-

Aggregation Assay:

-

Pipette a standardized volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the sample to equilibrate for a few minutes.

-

Add a specific concentration of ADP (e.g., 20 µM) to the PRP to induce aggregation.

-

Record the change in light transmission for a defined period (e.g., 6-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

The inhibition of platelet aggregation is calculated relative to a baseline or placebo control.

-

Experimental Workflow for Pharmacodynamic Assessment in a Clinical Trial

The following diagram outlines a typical workflow for assessing the pharmacodynamic effects of this compound in a clinical trial setting, based on the INNOVATE-PCI substudy design.

Clinical Development and Outcomes

This compound underwent Phase I and Phase II clinical trials, including the notable INNOVATE-PCI trial. This Phase IIb study evaluated the safety and efficacy of different doses of intravenous and oral this compound compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI). While the trial demonstrated that this compound achieved more rapid and potent platelet inhibition compared to clopidogrel, the development of the drug was ultimately discontinued.

Conclusion

This compound is a well-characterized reversible, direct-acting P2Y12 receptor antagonist with a rapid onset and offset of action. Its unique availability in both intravenous and oral formulations offered a potential advantage in the clinical management of patients requiring antiplatelet therapy. The data gathered from preclinical and clinical studies provide valuable insights into the pharmacology of reversible P2Y12 inhibitors. This technical guide serves as a comprehensive resource for understanding the scientific foundation of this compound for researchers and professionals in the field of drug development.

References

Elinogrel: A Technical Guide to the Discovery and Initial Development of a Reversible P2Y12 Inhibitor

DISCLAIMER: The development of Elinogrel was discontinued (B1498344) in 2012. Consequently, detailed information regarding its initial discovery, lead optimization, and specific, proprietary experimental protocols are not fully available in the public domain. This guide represents a comprehensive synthesis of the available scientific literature, preclinical data, and clinical trial results.

Introduction

This compound (formerly PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Developed by Portola Pharmaceuticals and later licensed to Novartis, this compound was engineered as a potent antiplatelet agent with the unique advantage of being available in both intravenous (IV) and oral formulations.[3] Unlike thienopyridines such as clopidogrel (B1663587), which are irreversible inhibitors and require metabolic activation, this compound's direct and reversible mechanism of action offered the potential for a more predictable and controllable antiplatelet effect with a rapid onset and offset.[2][4] This guide provides a detailed overview of the core pharmacology, preclinical evaluation, and early-phase clinical development of this compound.

Chemical and Pharmacological Profile

This compound belongs to the quinazolinamine class of organic compounds and was developed as its potassium salt. Its chemical structure, N-[(5-Chlorothiophen-2-yl)sulfonyl]-N′-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea, was optimized for potent and selective binding to the P2Y12 receptor.

Mechanism of Action: Adenosine (B11128) diphosphate (B83284) (ADP) is a primary agonist in platelet activation, binding to two purinergic receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, a Gi-coupled protein, plays a sustained and central role in amplifying and maintaining the platelet activation response. Upon ADP binding, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes the activation of the glycoprotein (B1211001) IIb/IIIa complex, the final common pathway for platelet aggregation.

This compound competitively binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade. Its action is direct, meaning it does not require hepatic metabolism to an active form, and reversible, allowing for the restoration of platelet function after the drug is cleared.

In Vitro Potency

The inhibitory potential of this compound against its target was quantified through receptor binding and functional assays.

| Parameter | Value | Description |

| IC50 | 20 nM | The half-maximal inhibitory concentration required to antagonize the P2Y12 receptor in functional assays. |

| Ki | 23 nM | The inhibition constant, representing the binding affinity of this compound to the human P2Y12 receptor. |

Preclinical Development

Preclinical studies were designed to assess the antithrombotic efficacy and bleeding risk of this compound in established animal models. A key study compared this compound with the irreversible inhibitor clopidogrel in a murine ferric chloride (FeCl₃)-induced arterial thrombosis model.

Key Preclinical Findings:

-

Superior Antithrombotic Activity: In the FeCl₃ thrombosis model, oral administration of this compound (60 mg/kg) achieved a maximal level of thrombosis inhibition, comparable to the phenotype observed in P2Y12-deficient mice. In contrast, clopidogrel (50 mg/kg), even at doses that achieved maximal inhibition of ADP-induced platelet aggregation ex vivo, failed to fully reproduce this phenotype.

-

Inhibition of an "Inducible" P2Y12 Pool: Researchers discovered that strong platelet agonists could induce the surface expression of an intracellular pool of P2Y12 receptors. The active metabolite of clopidogrel, being short-lived, was unable to block this newly expressed receptor pool effectively. This compound, being continuously present in the plasma, could inhibit these receptors, thereby abolishing the residual thrombus formation seen with clopidogrel.

-

Therapeutic Index: In a comparison of antithrombotic efficacy versus bleeding time in mouse models, this compound demonstrated a greater therapeutic index compared to thienopyridines. The study suggested that at high doses, thienopyridines might have off-target effects on the vessel wall that contribute to bleeding, an effect not observed with this compound.

Experimental Protocols

While detailed, step-by-step protocols from the original drug development program are not publicly available, the principles and key parameters of the methodologies used can be summarized from the published literature.

P2Y12 Receptor Binding & Functional Assays

The determination of this compound's IC₅₀ and Kᵢ values would have involved standard biochemical assays.

Principle: A competitive binding assay typically uses a radiolabeled ligand (e.g., [³H]2MeSADP) that specifically binds to the P2Y12 receptor expressed in a cell membrane preparation (e.g., from transfected cell lines or human platelets). The assay measures the ability of increasing concentrations of a test compound (this compound) to displace the radioligand from the receptor. The concentration at which 50% of the radioligand is displaced is the IC₅₀. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Functional assays would confirm this inhibition by measuring a downstream signaling event, such as the inhibition of ADP-mediated cAMP reduction.

Light Transmittance Aggregometry (LTA)

LTA was the primary method used in clinical trials to assess the pharmacodynamic effect of this compound on platelet function.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid. Upon addition of a platelet agonist (e.g., ADP), platelets aggregate, forming larger clumps and allowing more light to pass through the cuvette to a photodetector. The change in light transmission is recorded over time.

Methodology Outline:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (typically 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells. A portion of the remaining blood is centrifuged at a higher speed (e.g., >2000 g for 10 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation).

-

Aggregation Measurement: The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established.

-

Agonist Addition: A specific concentration of an agonist, such as ADP (concentrations of 5 µM and 10 µM were used in this compound studies), is added to induce aggregation.

-

Data Recording: The percentage of light transmission is recorded for a set period (e.g., 6 minutes), with the maximum aggregation level being a key endpoint.

Murine Ferric Chloride (FeCl₃) Thrombosis Model

This in vivo model was used to evaluate the antithrombotic effect of this compound.

Principle: Topical application of ferric chloride to an exposed artery induces oxidative injury to the vessel wall, initiating a process of platelet adhesion and aggregation that leads to the formation of an occlusive thrombus. The time to vessel occlusion is the primary endpoint.

Methodology Outline:

-

Animal Preparation: A mouse is anesthetized, and a target artery (e.g., the mesenteric or carotid artery) is surgically exposed.

-

Drug Administration: The test compound (this compound), control (clopidogrel), or vehicle is administered to the animal (e.g., via oral gavage or IV injection) at a specified time before the injury.

-

Thrombus Induction: A piece of filter paper saturated with FeCl₃ solution (e.g., 10%) is applied to the surface of the artery for a few minutes.

-

Monitoring: Blood flow through the vessel is monitored using a flow probe or by direct visualization with intravital microscopy.

-

Endpoint Measurement: The time from FeCl₃ application to the cessation of blood flow (occlusion) is recorded. Longer occlusion times indicate a greater antithrombotic effect.

Clinical Development

This compound's clinical development progressed to Phase II trials before its discontinuation. The program aimed to leverage its unique IV/oral availability for seamless antiplatelet management from acute settings (e.g., percutaneous coronary intervention, PCI) to chronic secondary prevention.

Phase I Studies

Phase I trials in healthy volunteers and patients with coronary artery disease demonstrated that this compound was generally well-tolerated. The studies confirmed its rapid and potent inhibition of ADP-mediated platelet response. A key finding was that the pharmacodynamic effects of a single dose were completely reversed within 24 hours of administration. Furthermore, a single 60 mg oral dose of this compound was shown to overcome high on-treatment platelet reactivity in patients who were deemed non-responsive to clopidogrel, including those with the CYP2C19*2 loss-of-function allele.

Phase II: The INNOVATE-PCI Trial

The largest study of this compound was the Phase IIb INNOVATE-PCI trial, a randomized, double-blind study in 652 patients undergoing non-urgent PCI. It compared various IV and oral dosing regimens of this compound against standard clopidogrel therapy (300-600 mg loading dose followed by 75 mg daily).

Pharmacokinetics (PK) Substudy: A predefined substudy evaluated the PK profile of two this compound regimens.

| PK Parameter (Acute Phase, Day 1) | 120 mg IV + 100 mg Oral (n=15) | 120 mg IV + 150 mg Oral (n=21) |

| Cmax (ng/mL) | 30,600 (Median) | 20,700 (Median) |

| AUC0-24h (ng·hr/mL) | 153,088 | 163,091 |

| Data from the INNOVATE-PCI PK/PD substudy. |

Pharmacodynamic (PD) and Safety Outcomes:

-

Platelet Inhibition: In the acute phase, an IV bolus of this compound achieved more rapid and potent antiplatelet effects compared to a clopidogrel loading dose. These effects were sustained during the transition to oral therapy.

-

Bleeding: this compound did not significantly increase the rate of TIMI major or minor bleeding compared to clopidogrel. However, there was a dose-dependent increase in bleeding requiring medical attention, which was primarily at the PCI access site.

-

Adverse Events: An increased incidence of dyspnea and asymptomatic elevations in liver transaminases (>3x upper limit of normal) were observed in the this compound arms compared to the clopidogrel arm.

Conclusion and Termination

This compound was a promising P2Y12 inhibitor whose pharmacologic profile offered several potential advantages over the standard of care at the time. Its direct-acting, reversible mechanism and dual IV/oral formulations were designed to provide rapid, predictable, and versatile antiplatelet therapy. Preclinical data suggested a potentially superior antithrombotic effect, and Phase II results confirmed its rapid and potent platelet inhibition. Despite these promising features, the development of this compound was terminated by Novartis in January 2012. While the precise reasons were not fully detailed publicly, the decision was likely influenced by a composite assessment of the clinical data, including the observed side effects (dyspnea, elevated liver enzymes), the bleeding profile, and the evolving competitive landscape of antiplatelet agents.

References

- 1. Thienopyridines, but not this compound, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging antiplatelet agents, differential pharmacology, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a reversible P2Y12 receptor antagonist for the treatment of acute coronary syndrome and prevention of secondary thrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacological principles, preclinical and early phase clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Elinogrel's Impact on ADP-Induced Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Elinogrel and its effects on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. This compound (PRT060128) is a direct-acting, selective, and reversible antagonist of the P2Y12 receptor, a key mediator in platelet activation and thrombus formation.[1][2] This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a quinazolinamine derivative that competitively and reversibly binds to the P2Y12 receptor on the surface of platelets.[1][2] The P2Y12 receptor, when activated by ADP, initiates a signaling cascade that leads to platelet aggregation and the amplification of the thrombotic response.[3] By blocking the binding of ADP to this receptor, this compound effectively inhibits the downstream signaling pathways, thereby preventing platelet activation and aggregation. This reversible antagonism allows for a more rapid onset and offset of action compared to irreversible P2Y12 inhibitors like clopidogrel.

Quantitative Data on Platelet Aggregation Inhibition

The efficacy of this compound in inhibiting ADP-induced platelet aggregation has been evaluated in several clinical studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Agonist Concentration | Reference |

| IC50 (Maximum Aggregation) | 980 ng/mL | Not Specified | |

| IC50 (6-minute end point) | 450 ng/mL | Not Specified |

Table 1: In Vitro IC50 of this compound

| Study Phase | This compound Dose | Comparator | Difference in Platelet Aggregation | Agonist | Reference |

| Acute Peri-PCI | IV Bolus | Clopidogrel | 6% to 24% lower aggregation with this compound | 5 µmol/L ADP | |

| Chronic (trough levels) | Oral Maintenance | Clopidogrel | Similar platelet inhibition | 5 µmol/L ADP | |

| Chronic (2-6 hours post-dose) | Oral Maintenance | Clopidogrel | 10% to 18% lower aggregation with this compound | 5 µmol/L ADP |

Table 2: Comparison of this compound and Clopidogrel on Platelet Aggregation

Experimental Protocols

The primary method for assessing the effect of this compound on ADP-induced platelet aggregation is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully aspirate the supernatant (PRP) and transfer it to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Platelet Aggregation Assay:

-

Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.

-

Pipette a standardized volume of PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Incubate the PRP at 37°C with constant stirring.

-

Add the desired concentration of this compound or a vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5 µmol/L or 10 µmol/L).

-

Record the change in light transmission for a set duration (e.g., 6 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis:

-

The primary endpoint is the maximum platelet aggregation, expressed as a percentage.

-

The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control.

Visualizations

Signaling Pathway of ADP-Induced Platelet Aggregation

Caption: this compound inhibits the P2Y12 receptor, blocking ADP-induced platelet aggregation.

Experimental Workflow for LTA

Caption: Workflow for assessing this compound's effect using Light Transmission Aggregometry.

References

Elinogrel Potassium Salt (PRT-060128): A Technical Guide for Drug Development Professionals

Elinogrel (PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, which was under development for the treatment of thrombotic diseases.[1][2] Available in both intravenous and oral formulations, it offered the potential for rapid and predictable platelet inhibition.[3][4] Unlike thienopyridines such as clopidogrel (B1663587), this compound is not a prodrug and does not require metabolic activation, suggesting a lower potential for drug-drug interactions and genetic variability in patient response.[5] Development of this compound was discontinued (B1498344) in 2012. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound research.

Core Properties and Mechanism of Action

This compound is a potent P2Y12 receptor antagonist with an IC50 of 20 nM. As a quinazolinamine derivative, its mechanism of action involves the direct, competitive, and reversible binding to the P2Y12 receptor on platelets. This prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor, thereby inhibiting ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Pharmacokinetic Properties

| Parameter | Value | Reference |

| IC50 (P2Y12 Receptor) | 20 nM | |

| Half-life | Approximately 12 hours | |

| Metabolism | Mainly unchanged, ~15% N-demethylation | |

| Excretion | Urine and feces |

Table 2: Pharmacokinetic Parameters from the INNOVATE-PCI Substudy

| Parameter (this compound Dose) | Median Value | P-value (vs. 120 mg IV + 150 mg oral) | Reference |

| Cmax (120 mg IV + 100 mg oral) | 30,600 ng/mL | 0.0079 | |

| Cmax (120 mg IV + 150 mg oral) | 20,700 ng/mL | 0.0079 | |

| AUC (0-24h) (120 mg IV + 100 mg oral) | 153,088 ng.hr/mL | 0.73 | |

| AUC (0-24h) (120 mg IV + 150 mg oral) | 163,091 ng.hr/mL | 0.73 |

Table 3: Platelet Aggregation Data from the INNOVATE-PCI Trial

| Treatment Group | Platelet Aggregation Inhibition | Time to Onset | Reference |

| This compound (IV) | More rapid and potent vs. clopidogrel | 15-30 minutes for near-maximal effect | |

| Clopidogrel (oral loading dose) | Less rapid and potent vs. This compound | 2-6 hours for near-maximal effect | |

| This compound (oral maintenance) | Similar to clopidogrel at trough levels | - |

Table 4: Key Safety Outcomes from the INNOVATE-PCI Trial

| Adverse Event | This compound (All Doses, n=408) | Clopidogrel (n=208) | Hazard Ratio (95% CI) | Reference |

| TIMI Combined Bleeding | Increased | Lower | 1.98 (1.10 to 3.57) | |

| Bleeding Requiring Medical Attention | 11.5% (47/408) | 6.3% (13/208) | - | |

| Dyspnea | 12.3% (50/408) | 3.8% (8/208) | - | |

| Transaminase Elevation (>3x ULN) | 4.4% (18/408) | 1.0% (2/208) | - |

Experimental Protocols

Light Transmittance Aggregometry (LTA) for Platelet Function Assessment (INNOVATE-PCI Substudy)

This protocol outlines the method used to assess platelet aggregation in the INNOVATE-PCI trial.

-

Blood Collection:

-

Draw whole blood into vacutainer tubes containing 3.2% trisodium (B8492382) citrate (B86180) for LTA with 5 µmol/L ADP.

-

For LTA with 5 and 10 µmol/L ADP and 4 µg/mL collagen, collect blood in tubes with the factor Xa inhibitor C921-78.

-

Discard the first 2-4 mL of blood to prevent spontaneous platelet activation.

-

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

-

Centrifuge anticoagulated blood at 250g for 10 minutes to obtain PRP.

-

Keep the isolated PRP capped at 37°C.

-

Centrifuge the remaining blood at 1,000g for 10 minutes to obtain PPP.

-

-

LTA Procedure:

-

Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.

-

Add the specified agonist (ADP or collagen) to the PRP.

-

Record the aggregation response for 6 minutes and report the peak platelet aggregation values.

-

FeCl3-Induced Arterial Thrombosis Model in Mice (Preclinical)

This in vivo model was used to compare the therapeutic index of this compound with thienopyridines.

-

Animal Preparation:

-

Anesthetize mice and exteriorize the mesenteric arteries.

-

-

Thrombosis Induction:

-

Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution to the mesenteric artery to induce endothelial injury and thrombus formation.

-

-

Data Acquisition:

-

Monitor platelet deposition and vessel occlusion using intravital microscopy.

-

Tail Transection Bleeding Time Assay in Mice (Preclinical)

This model assesses the effect of antiplatelet agents on hemostasis.

-

Animal Preparation:

-

Anesthetize mice and place them in a prone position.

-

-

Bleeding Induction:

-

Transect the tail at a specific diameter.

-

-

Data Collection:

-

Immerse the tail in warm saline and measure the time until bleeding ceases.

-

Visualizations

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Caption: Workflow of the INNOVATE-PCI clinical trial.

Caption: Experimental workflow for Light Transmittance Aggregometry.

References

- 1. A randomized, double-blind, active-controlled phase 2 trial to evaluate a novel selective and reversible intravenous and oral P2Y12 inhibitor this compound versus clopidogrel in patients undergoing nonurgent percutaneous coronary intervention: the INNOVATE-PCI trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. Pharmacokinetic and pharmacodynamic effects of this compound: results of the platelet function substudy from the intravenous and oral administration of this compound to evaluate tolerability and efficacy in nonurgent percutaneous coronary intervention patients (INNOVATE-PCI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Elinogrel's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinogrel (PRT060128) is a direct-acting, selective, and competitive antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel (B1663587), this compound is a reversible inhibitor and does not require metabolic activation, leading to a more rapid and predictable onset and offset of action.[1][2] This guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological processes. The development of this compound was discontinued (B1498344) in 2012.[3]

The P2Y12 Receptor Signaling Pathway: The Primary Target of this compound

The primary cellular pathway affected by this compound is the adenosine (B11128) diphosphate (B83284) (ADP)-mediated P2Y12 receptor signaling cascade in platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a series of intracellular events leading to platelet activation and aggregation.

This compound, as a P2Y12 receptor antagonist, competitively binds to the receptor, thereby preventing ADP from initiating this signaling cascade. This inhibition ultimately leads to a reduction in platelet aggregation and thrombus formation.

Below is a diagram illustrating the P2Y12 signaling pathway and the point of inhibition by this compound.

Pharmacodynamics: The Antiplatelet Effect of this compound

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. Clinical studies, particularly the INNOVATE-PCI trial, have provided quantitative data on this effect, comparing this compound with the standard-of-care, clopidogrel.

Quantitative Analysis of Platelet Inhibition

The INNOVATE-PCI trial demonstrated that an intravenous (IV) and oral regimen of this compound provided a more rapid and greater antiplatelet effect compared to a loading dose of clopidogrel. This effect reached statistical significance within 15 to 30 minutes of administration and was sustained at 20 hours.

| Treatment Arm | Time to Significant Platelet Inhibition (p-value) | Platelet Inhibition at 20 hours (p-value) |

| This compound 150 mg | 15-30 minutes (p=0.007) | Statistically Significant (p=0.016) |

| This compound 100 mg | 15-30 minutes (p=0.015) | Statistically Significant (p=0.025) |

| Clopidogrel (300-600 mg loading dose) | Slower onset | Less pronounced inhibition |

A pharmacodynamic substudy of the INNOVATE-PCI trial further detailed that the absolute difference in the extent of platelet aggregation between clopidogrel and this compound doses during the acute peri-PCI period was approximately 6% to 24%, as measured by light transmittance aggregometry (LTA) using 5 μmol/L ADP as a stimulus.

Clinical Outcomes and Safety Profile

While the INNOVATE-PCI trial was a Phase 2 study and not powered for efficacy endpoints, it provided important safety data.

| Adverse Event | This compound | Clopidogrel |

| TIMI Major or Minor Bleeding | No significant increase | - |

| Bleeding Requiring Medical Attention | More common (primarily at PCI access site) | Less common |

| Dyspnea | Higher incidence | Lower incidence |

| Elevated Liver Enzymes | Higher incidence (resolved spontaneously) | Lower incidence |

Pharmacokinetics of this compound

This compound's pharmacokinetic profile is characterized by rapid absorption and a direct-acting mechanism, which aligns with its rapid pharmacodynamic effects. Unlike clopidogrel, it does not require hepatic metabolism to an active form.

| Parameter | This compound (Oral) | Clopidogrel (Oral) |

| Cmax (ng/mL) | Data not available in searched documents | ~2.0 (for active metabolite) |

| Tmax (hours) | Data not available in searched documents | ~1.0 (for active metabolite) |

| Half-life (hours) | ~11-12 | ~6 (for active metabolite) |

| Metabolism | Not required for activation | Prodrug, requires hepatic CYP450 activation |

Note: Specific Cmax and Tmax values for this compound from the INNOVATE-PCI trial were not available in the publicly accessible documents at the time of this review.

Experimental Protocols

The primary method used to assess the pharmacodynamic effects of this compound in clinical trials was Light Transmittance Aggregometry (LTA).

Light Transmittance Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology used in the INNOVATE-PCI pharmacodynamic substudy:

-

Blood Collection: Whole blood was collected in tubes containing 3.2% sodium citrate.

-

PRP Preparation: Platelet-rich plasma was prepared by centrifugation of the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Platelet-poor plasma (PPP) was prepared by further centrifugation at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP was adjusted to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.

-

Aggregation Assay:

-

A sample of PRP was placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmittance was established (0% aggregation). PPP was used to set the 100% aggregation baseline.

-

The platelet agonist, adenosine diphosphate (ADP) , was added at final concentrations of 5 µmol/L and 10 µmol/L .

-

The change in light transmittance was recorded over time (typically 5-10 minutes) to determine the maximal platelet aggregation (MPA).

-

Below is a workflow diagram for the LTA protocol.

References

- 1. Pharmacokinetic and pharmacodynamic effects of this compound: results of the platelet function substudy from the intravenous and oral administration of this compound to evaluate tolerability and efficacy in nonurgent percutaneous coronary intervention patients (INNOVATE-PCI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: pharmacological principles, preclinical and early phase clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Elinogrel for In Vitro Platelet Function Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (PRT060128) is a potent, direct-acting, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation.[1][2][3] Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, leading to a more rapid onset and offset of action.[2][3] These characteristics make this compound a valuable tool for in vitro studies of platelet function and a compound of interest in the development of antiplatelet therapies. It can be administered both orally and intravenously.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on platelet function using common laboratory assays: Light Transmittance Aggregometry (LTA), the VerifyNow P2Y12 assay, Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis by flow cytometry, and the assessment of platelet activation markers by flow cytometry.

Mechanism of Action

This compound is a competitive antagonist of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is coupled to the inhibitory G protein, Gi. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of key proteins, ultimately leading to platelet activation, aggregation, and secretion. By binding to the P2Y12 receptor, this compound prevents ADP from binding, thereby maintaining higher intracellular cAMP levels and inhibiting platelet activation and aggregation.

Figure 1: this compound's Signaling Pathway

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro platelet function assays.

Table 1: this compound IC50 Values in Light Transmittance Aggregometry (LTA)

| Agonist (ADP) Concentration | IC50 (ng/mL) | Reference |

| 5 µM | 2230 | |

| 10 µM | 2412 | |

| 20 µM | 5852 |

Table 2: Effect of this compound on Platelet Aggregation and Function Markers

| Assay | Parameter | Treatment | Result | Reference |

| LTA | Maximum Aggregation (5 µM ADP) | 60 mg oral this compound (in vivo) | ~22% absolute decrease at 4h | |

| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | 60 mg oral this compound (in vivo) | Significant decrease at 4h and 6h | |

| VASP Phosphorylation | Platelet Reactivity Index (PRI) | 60 mg oral this compound (in vivo) | Significant decrease at 4h and 6h |

Experimental Protocols

General Workflow for In Vitro Platelet Function Assays

Figure 2: General Experimental Workflow

Protocol 1: Light Transmittance Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

This compound stock solution (in appropriate solvent, e.g., DMSO)

-

ADP stock solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate (B86180).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Assay:

-

Pipette PRP into an aggregometer cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Add ADP to the cuvette to induce platelet aggregation. Final concentrations of 5, 10, or 20 µM ADP are commonly used.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation.

-

To determine the IC50, perform a dose-response curve with varying concentrations of this compound.

-

Protocol 2: VerifyNow P2Y12 Assay

Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet aggregation in whole blood. The P2Y12 assay cartridge contains ADP and prostaglandin (B15479496) E1 (PGE1) to specifically assess P2Y12 receptor-mediated aggregation.

Materials:

-

This compound

-

Whole blood collected in 3.2% sodium citrate tubes

-

VerifyNow Instrument

-

VerifyNow P2Y12 assay cartridges

Procedure:

-

Sample Preparation:

-

Collect whole blood into a 3.2% sodium citrate tube.

-

Incubate the whole blood with the desired concentration of this compound or vehicle control at 37°C for a predetermined time.

-

-

Assay:

-

Follow the manufacturer's instructions for the VerifyNow instrument and P2Y12 assay cartridge.

-

The instrument will automatically mix the blood sample with the reagents in the cartridge and measure the change in light transmittance as platelets aggregate.

-

-

Data Analysis:

-

The instrument reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

-

Protocol 3: VASP Phosphorylation Assay by Flow Cytometry

Principle: The phosphorylation state of VASP is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation. This can be quantified using flow cytometry with a phosphorylation-specific antibody.

Materials:

-

This compound

-

Whole blood collected in 3.2% sodium citrate tubes

-

Commercial VASP phosphorylation assay kit (e.g., from Diagnostica Stago/Biocytex)

-

Flow cytometer

Procedure:

-

Sample Preparation and Staining:

-

Follow the protocol provided with the commercial VASP assay kit.

-

Typically, whole blood is incubated with this compound or vehicle control.

-

The samples are then treated with PGE1 alone (to induce maximum VASP phosphorylation) and PGE1 plus ADP (to assess the inhibitory effect of this compound).

-

Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated VASP.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [ (MFI PGE1) - (MFI PGE1+ADP) ] / (MFI PGE1) x 100

-

A lower PRI indicates greater P2Y12 inhibition.

-

Protocol 4: Platelet Activation Markers (P-selectin and PAC-1) by Flow Cytometry

Principle: Platelet activation leads to the surface expression of P-selectin (from α-granules) and the conformational activation of the GPIIb/IIIa receptor, which can be detected by the PAC-1 antibody. Flow cytometry can quantify the percentage of platelets expressing these markers.

Materials:

-

This compound

-

Whole blood collected in 3.2% sodium citrate tubes

-

Fluorescently labeled antibodies:

-

Anti-CD62P (P-selectin)

-

PAC-1 (binds to activated GPIIb/IIIa)

-

A platelet-specific marker (e.g., anti-CD41 or anti-CD61)

-

-

ADP

-

Fixative solution (e.g., 1% paraformaldehyde)

-

Flow cytometer

Procedure:

-

Sample Preparation and Staining:

-

Incubate whole blood with this compound or vehicle control.

-

Stimulate the platelets with ADP at a desired concentration.

-

Add the fluorescently labeled antibodies (anti-CD62P, PAC-1, and a platelet-specific marker) and incubate in the dark at room temperature.

-

Fix the samples with a fixative solution.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population using the platelet-specific marker.

-

Determine the percentage of platelets positive for P-selectin and PAC-1 binding.

-

-

Data Analysis:

-

Compare the percentage of positive platelets in the this compound-treated samples to the vehicle control to determine the extent of inhibition of platelet activation.

-

References

Elinogrel: A Versatile Tool for Potent and Reversible P2Y12 Inhibition

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is a potent, selective, and direct-acting antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is a reversible, competitive inhibitor that does not require metabolic activation, leading to a rapid onset and offset of action.[1] These characteristics make this compound an invaluable tool compound for in vitro and in vivo studies of the P2Y12 signaling pathway and for the development of novel antiplatelet therapies. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound for P2Y12 inhibition.

Mechanism of Action

This compound directly binds to the P2Y12 receptor on the platelet surface, competitively inhibiting the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of phosphoinositide 3-kinase (PI3K). This cascade ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, this compound effectively prevents these downstream signaling events, thereby inhibiting platelet aggregation and thrombus formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.

| Parameter | Value | Species/System | Reference |

| IC50 (P2Y12 Receptor Binding) | 20 nM | Not Specified | |

| Ki (P2Y12 Receptor) | 23 nM | Human | |

| IC50 (Platelet Aggregation, max) | 980 ng/mL | Not Specified | |

| IC50 (Platelet Aggregation, 6 min) | 450 ng/mL | Not Specified | |

| Pharmacokinetics | |||

| Onset of Action | Rapid | Human | |

| Offset of Action | Reversible within 24h | Human | |

| Metabolism | Does not require metabolic activation | - |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the P2Y12 signaling pathway and a general workflow for assessing P2Y12 inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y12 receptor.

Materials:

-

Cell membranes expressing the human P2Y12 receptor or washed human platelets.

-

Radioligand: [³³P]2MeS-ADP (a stable, radiolabeled ADP analog).

-

This compound stock solution.

-

Assay Buffer: Tyrode's buffer (or similar HEPES-based buffer) containing Mg²⁺.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a microplate, combine the P2Y12 receptor source, a fixed concentration of [³³P]2MeS-ADP, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known P2Y12 antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation.

Materials:

-

Freshly collected human whole blood in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

ADP solution (agonist).

-

LTA aggregometer.

Protocol:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pre-warm PRP aliquots to 37°C. Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Aggregation Measurement: Place the cuvette in the aggregometer and add a stir bar. Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: The percentage of maximum aggregation is determined. Plot the percentage of inhibition (compared to vehicle control) against the this compound concentration to calculate the IC50.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the multi-parametric analysis of individual platelets and can be used to assess the expression of activation markers.

Materials:

-

Freshly collected human whole blood in 3.2% sodium citrate.

-

This compound stock solution.

-

ADP solution (agonist).

-

Fluorescently-labeled antibodies against platelet activation markers (e.g., anti-CD62P (P-selectin)-PE, PAC-1-FITC which binds to the activated form of GPIIb/IIIa).

-

A platelet-specific marker (e.g., anti-CD41-APC).

-

Fixation solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Protocol:

-

Incubation: In flow cytometry tubes, add whole blood, this compound (at various concentrations) or vehicle control, and incubate at room temperature.

-

Stimulation: Add ADP to the tubes and incubate for a short period (e.g., 5-10 minutes) at room temperature to induce platelet activation. A resting (unstimulated) control should also be included.

-

Staining: Add the cocktail of fluorescently-labeled antibodies to each tube and incubate for 20 minutes at room temperature in the dark.

-